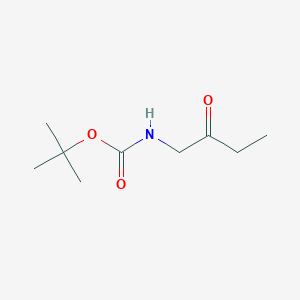

Tert-butyl (2-oxobutyl)carbamate

Overview

Description

Tert-butyl (2-oxobutyl)carbamate is a chemical compound with the molecular formula C9H17NO3. It is a type of carbamate, which is a functional group commonly used in organic chemistry for protecting amines during synthesis. This compound is particularly useful due to its stability and ease of removal under mild conditions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (2-oxobutyl)carbamate can be synthesized through various methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of palladium-catalyzed synthesis. This method is efficient and allows for the large-scale production of the compound. The reaction typically involves the use of palladium catalysts and specific reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-oxobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced to form amines or other derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoroacetic acid for deprotection, palladium catalysts for coupling reactions, and various bases and acids depending on the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, deprotection with trifluoroacetic acid results in the formation of free amines, while palladium-catalyzed reactions can yield N-Boc-protected anilines .

Scientific Research Applications

Tert-butyl (2-oxobutyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical studies.

Medicine: It is involved in the development of pharmaceuticals and drug discovery processes.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl carbamate: Similar in structure but lacks the oxobutyl group.

N-Boc protected amines: Widely used in peptide synthesis and organic chemistry.

Carbobenzoxy (Cbz) protected amines: Another common protecting group for amines, removed by catalytic hydrogenation

Uniqueness

Tert-butyl (2-oxobutyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic routes where selective deprotection is required .

Biological Activity

Tert-butyl (2-oxobutyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including enzyme inhibition mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H15NO3

- Molecular Weight : 173.21 g/mol

- CAS Number : 357955

The compound features a tert-butyl group attached to a 2-oxobutyl moiety, which is characteristic of carbamates. This structural configuration influences its interactions with biological macromolecules.

This compound exhibits biological activity primarily through its ability to inhibit specific enzymes. The mechanism typically involves:

- Binding to Enzyme Active Sites : The compound binds to the active sites of enzymes, preventing substrate binding and inhibiting catalytic activity.

- Modulation of Cellular Signaling Pathways : By influencing enzyme activity, it can alter various cellular processes, potentially leading to therapeutic effects.

Enzyme Inhibition

Research indicates that this compound can inhibit several key enzymes involved in metabolic pathways. This inhibition can have significant implications for drug development, particularly in targeting diseases where these enzymes are dysregulated.

| Enzyme Target | Inhibition Type | Potential Therapeutic Application |

|---|---|---|

| Cyclic nucleotide phosphodiesterase | Competitive | Cardiovascular diseases |

| Acetylcholinesterase | Non-competitive | Neurodegenerative disorders |

| Dipeptidyl peptidase IV | Competitive | Diabetes management |

Study 1: Enzyme Inhibition Profile

A study conducted by researchers at the University of Virginia investigated the inhibitory effects of this compound on various enzymes. The compound demonstrated significant inhibition against dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism.

- Results : The IC50 value for DPP-IV inhibition was found to be 12 µM, indicating a moderate level of potency.

- : The findings suggest that this compound could serve as a lead structure for developing new DPP-IV inhibitors for diabetes treatment.

Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of this compound against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The results indicated that while the compound showed some antimicrobial activity, further optimization would be necessary to enhance its efficacy.

Future Directions and Research Implications

The unique structural features of this compound present opportunities for further research:

- Structure-Activity Relationship Studies : Investigating how modifications to the structure affect biological activity could lead to more potent derivatives.

- Therapeutic Applications : Exploring its potential in treating metabolic disorders and infections could pave the way for novel therapeutic agents.

- Mechanistic Studies : Detailed studies on how this compound interacts with target enzymes at a molecular level could provide insights into its action mechanisms.

Properties

IUPAC Name |

tert-butyl N-(2-oxobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEPSVDICKINTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614424 | |

| Record name | tert-Butyl (2-oxobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400045-86-5 | |

| Record name | tert-Butyl (2-oxobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.